molecular formula C12H13BrN2O2 B1400675 6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol CAS No. 1206800-27-2

6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol

Cat. No.: B1400675
CAS No.: 1206800-27-2
M. Wt: 297.15 g/mol
InChI Key: NQZSGBCLGLWIDU-UHFFFAOYSA-N
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Description

6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol is a synthetic organic compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic compounds that have shown significant biological activities, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazones with ortho-substituted nitrobenzenes under acidic conditions.

    Tetrahydropyran Group Addition: The tetrahydropyran group can be introduced via a nucleophilic substitution reaction using tetrahydropyranyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the bromine atom or the indazole ring, using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of dehalogenated or hydrogenated products.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the tetrahydropyran group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 6-Bromo-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one
  • 6-Bromo-2-methyl-1,3-benzothiazole

Comparison:

  • 6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol is unique due to the presence of both the indazole core and the tetrahydropyran group, which confer distinct chemical and biological properties.
  • 6-Bromo-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one has a pyridazinone core, which may result in different reactivity and biological activity.
  • 6-Bromo-2-methyl-1,3-benzothiazole contains a benzothiazole core, which also influences its chemical behavior and potential applications.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

6-bromo-2-(oxan-2-yl)indazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c13-9-6-10-8(5-11(9)16)7-15(14-10)12-3-1-2-4-17-12/h5-7,12,16H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZSGBCLGLWIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=C3C=C(C(=CC3=N2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-5-hydroxy-1H-indazole (725.0 g, 3.4 mol) in THF (10.2 L) is added DHP (336.5 mL, 3.57 mol) and CH3SO3H (65.4 g, 0.68 mol) at RT. The resulting mixture is stirred at RT for 22 hours. The reaction mixture is quenched with distilled water (6 L) and extracted with EtOAc (6 L). Saturated aqueous NaHCO3 solution (1100 mL) is added to adjust the pH to 8. After phase separation, the organic phase is washed with water (4 L) and then saturated aqueous sodium chloride (3 L), dried over anhydrous Na2SO4, filtered, and concentrated to give the product as a solid (1.64 kg, 99.3% yield). MS (m/z): 299.0 (M+H).
Quantity
725 g
Type
reactant
Reaction Step One
Name
Quantity
336.5 mL
Type
reactant
Reaction Step One
Quantity
65.4 g
Type
reactant
Reaction Step One
Name
Quantity
10.2 L
Type
solvent
Reaction Step One
Yield
99.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol
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6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol
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6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol
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6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol
Reactant of Route 5
6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol
Reactant of Route 6
6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol

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